

A Comparative Environmental Impact Assessment: Cyprofuram vs. Neonicotinoids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyprofuram**

Cat. No.: **B166988**

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the environmental footprints of the obsolete fungicide **Cyprofuram** and the widely used neonicotinoid insecticides.

Disclaimer: Information regarding the environmental impact of **Cyprofuram** is exceptionally scarce in publicly available scientific literature and regulatory databases. This guide provides a comparison based on the limited qualitative data available for **Cyprofuram** and extensive quantitative data for neonicotinoids. The significant data gaps for **Cyprofuram** are clearly indicated and represent a critical area for future research.

Introduction

The evaluation of the environmental impact of agrochemicals is a cornerstone of sustainable agriculture and environmental protection. This guide provides a comparative analysis of the environmental profiles of two distinct classes of pesticides: **Cyprofuram**, an obsolete anilide fungicide, and neonicotinoids, a major class of insecticides. While neonicotinoids have been the subject of extensive environmental research due to their widespread use and systemic nature, data on **Cyprofuram** is sparse. This document aims to synthesize the available information to offer a comparative perspective for the scientific community.

Cyprofuram is an anilide fungicide that was formerly used to control Oomycete pathogens such as downy mildew and late blight on crops like vines and potatoes^[1]. As a systemic fungicide, it was absorbed and translocated within the plant. Due to its obsolete status, its

registration for use has expired in many regions, and consequently, modern environmental impact studies are lacking[1].

Neonicotinoids are a class of systemic insecticides that target the central nervous system of insects. Their high efficacy against a broad spectrum of pests has led to their extensive use in agriculture. However, their systemic nature, persistence in the environment, and high toxicity to non-target organisms, particularly pollinators, have raised significant environmental concerns.

Quantitative Data on Environmental Impact

The following tables summarize the available quantitative data for the environmental impact of representative neonicotinoids. For **Cyprofuram**, the available qualitative information is presented, highlighting the absence of specific numerical data.

Table 1: Toxicity to Non-Target Organisms

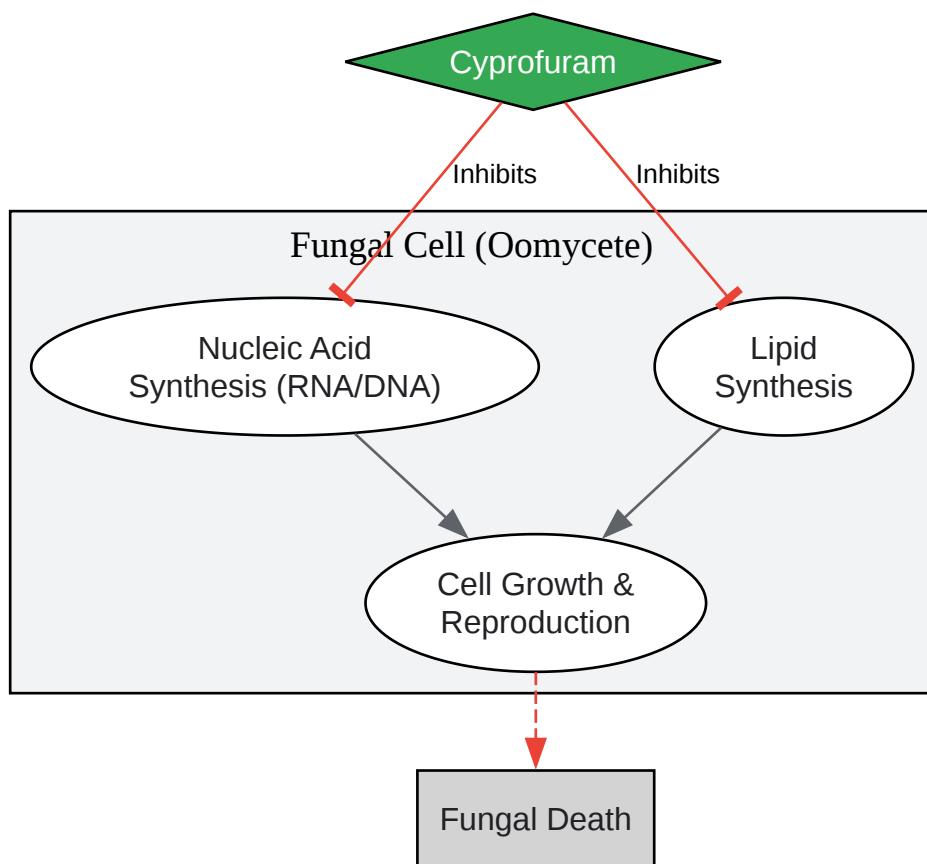
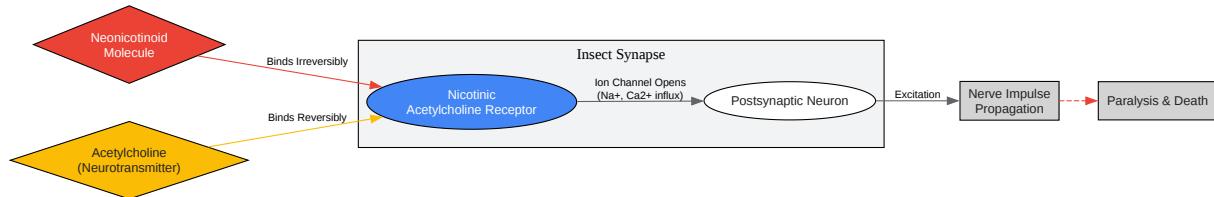
Organism	Parameter	Cyprofuram	Imidacloprid	Thiamethoxa m	Clothianidin
Honey Bee (<i>Apis mellifera</i>)	Acute Contact LD50 (ng/bee)	Data not available	81 - 186	24	44
Acute Oral LD50 (ng/bee)		Data not available	3.7 - 40.9	5	3
Aquatic Invertebrate (<i>Daphnia magna</i>)	48-hr LC50 (mg/L)	Very toxic to aquatic life	85	>100	>100
Fish (Rainbow Trout)	96-hr LC50 (mg/L)	Very toxic to aquatic life	211	>100	>112
Bird (Bobwhite Quail)	Acute Oral LD50 (mg/kg)	Moderately toxic[1]	152	1551	>2000

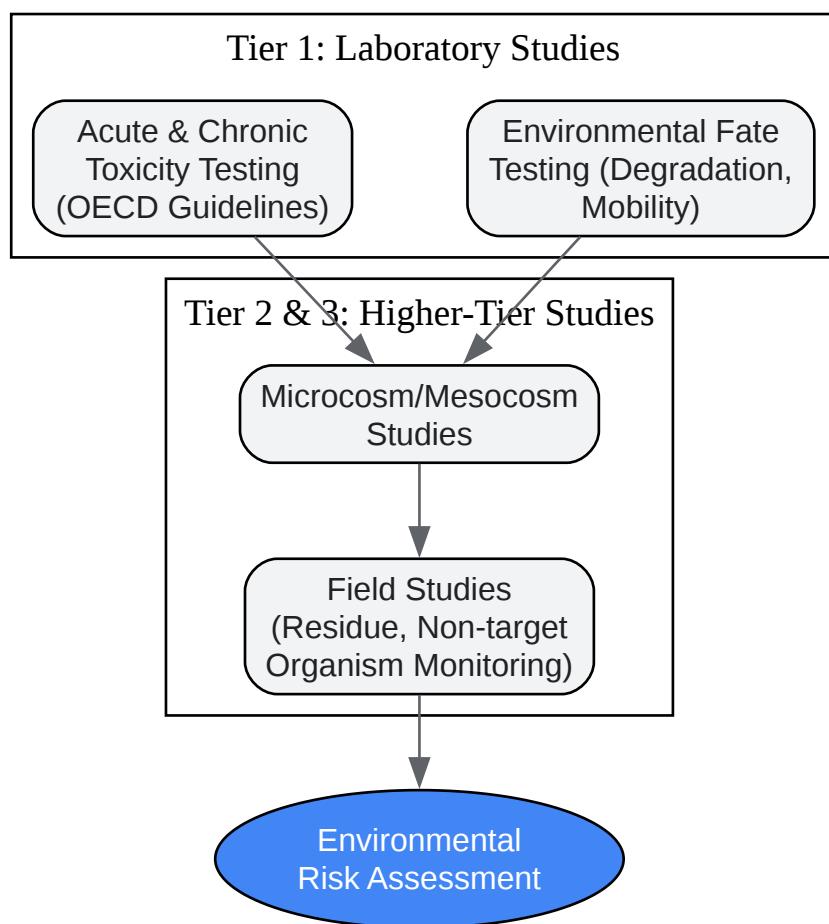
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.

LC50 (Lethal Concentration, 50%): The concentration of a substance in water that is lethal to 50% of a test population over a specific time.

Table 2: Environmental Persistence

Compartment	Parameter	Cyprofuram	Imidacloprid	Thiamethoxam	Clothianidin
Soil	Half-life (DT50) in days	Data not available	30 - >1000	7 - 335	148 - 1155
Water	Photolysis				
	Half-life (DT50) in days	Data not available	~1 (in surface water)	Stable to photolysis	Stable to photolysis
Water	Hydrolysis				
	Half-life (DT50) in days	Data not available	Stable at pH 5 & 7	Stable at pH 5 & 7	Stable at pH 5 & 7



DT50 (Dissipation Time, 50%): The time it takes for 50% of the initial concentration of a substance to dissipate from a specific environmental compartment.


Mode of Action and Signaling Pathways

The mode of action of a pesticide is critical to understanding its target specificity and potential for off-target effects.

Neonicotinoids: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, causing continuous stimulation, which leads to paralysis and death. The selectivity of neonicotinoids for insect nAChRs over vertebrate nAChRs is a key factor in their lower direct toxicity to mammals and birds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyprofuram (Ref: SN 78314) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [A Comparative Environmental Impact Assessment: Cyprofuram vs. Neonicotinoids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166988#environmental-impact-of-cyprofuram-compared-to-neonicotinoids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com